molecular formula C14H9BrO2 B1582120 1-(4-Bromophenyl)-2-phenylethane-1,2-dione CAS No. 39229-12-4

1-(4-Bromophenyl)-2-phenylethane-1,2-dione

Cat. No. B1582120
CAS RN: 39229-12-4
M. Wt: 289.12 g/mol
InChI Key: REKFALFAMJBFCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenyl methanone derivatives typically involves reactions such as Friedel-Crafts acylation, Suzuki cross-coupling, and Fischer indole cyclization. These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of "1-(4-Bromophenyl)-2-phenylethane-1,2-dione".


Molecular Structure Analysis

The molecular structure of bromophenyl methanone derivatives is often confirmed by techniques such as X-ray crystallography . These studies provide insights into the potential molecular geometry and conformation of "1-(4-Bromophenyl)-2-phenylethane-1,2-dione" .


Chemical Reactions Analysis

The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromophenyl methanone derivatives can be inferred from related compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structures : The compound exhibits specific molecular structures, such as the presence of p-bromo phenyl rings and enedione groups. It's notable for the types of interactions it exhibits in crystal structures, like C–Br⋯Br type II interactions (Lastovickova et al., 2018).

Antimicrobial Studies

  • Antimicrobial Activity : Derivatives of this compound, specifically in the context of transition metal complexes, show moderate to excellent antimicrobial activity against a variety of bacteria and fungi. This indicates potential uses in developing antimicrobial agents (Sampal et al., 2018).

Photoluminescent Materials

  • Photoluminescent Polymers : It serves as a building block in the synthesis of photoluminescent conjugated polymers. These polymers, which incorporate 1-(4-Bromophenyl)-2-phenylethane-1,2-dione derivatives, demonstrate strong photoluminescence and are potentially applicable in electronic devices (Beyerlein & Tieke, 2000).

Quantum Chemical Investigations

  • Density Functional Theory (DFT) Studies : The compound has been studied using DFT to understand structure-activity relationships. Such investigations help predict the chemical activity of molecules, providing insights for designing new materials or pharmaceuticals (Cvetković et al., 2019).

Molecular and Crystal Structure Studies

  • Molecular and Crystal Structure Determinations : Detailed molecular and crystal structure analysis of derivatives of 1-(4-Bromophenyl)-2-phenylethane-1,2-dione contributes to a deeper understanding of molecular interactions and properties, which is crucial in material science and pharmaceuticals (Stam et al., 1979).

Reaction Mechanism Studies

  • Understanding Reaction Mechanisms : Studies have explored the reaction mechanisms involving this compound, particularly in synthesizing certain imidazole derivatives. Such research is valuable in organic chemistry for the development of new synthetic pathways and materials (Hu, 2009).

Photochemical Properties

  • Photochromic and Fluorescent Properties : Derivatives of 1-(4-Bromophenyl)-2-phenylethane-1,2-dione have been used in the synthesis of compounds exhibiting photochromic and fluorescent properties. Such characteristics are important for applications in photonics and optoelectronics (Shepelenko et al., 2014).

Potential in Organic Electronics

  • Organic Electronics Applications : The compound and its derivatives have shown potential in the field of organic electronics due to their photoluminescent properties and stability. This opens up possibilities for their use in electronic devices, sensors, and optoelectronic applications (Zhang & Tieke, 2008).

Safety And Hazards

Safety data sheets for related compounds suggest that bromophenyl methanone derivatives may be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(4-bromophenyl)-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKFALFAMJBFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960002
Record name 1-(4-Bromophenyl)-2-phenylethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-phenylethane-1,2-dione

CAS RN

39229-12-4
Record name 39229-12-4
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Record name 1-(4-Bromophenyl)-2-phenylethane-1,2-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)-2-phenylethane-1,2-dione
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Synthesis routes and methods

Procedure details

Perchloric acid (250 mL), water (250 mL), ethylene glycol dimethyl ether (glyme) (500 mL), thallium (III) nitrate trihydrate (222.0 g, 0.5 mol) and 4-bromodeoxybenzoin (68.75 g, 0.25 mol) are charged to a 2-liter round bottom 3-necked flask equipped with a reflux condenser and a mechanical stirrer. The reaction mixture is heated under nitrogen to reflux for 6 hours. After cooling to ambient temperature, methylene chloride (500 mL) is added. The resulting bilayer is decanted off the precipitated Tl(I) salts formed. The layers are separated and the organic layer is washed with water, saturated aqueous NaHCO3 and brine, followed by recrystallization of the resulting solid from 2-propanol gives the title compound.
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
68.75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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